molecular formula C6H12ClF2N B2571626 2-(2,2-Difluoro-1-methylcyclopropyl)ethan-1-amine hydrochloride CAS No. 1955541-55-5

2-(2,2-Difluoro-1-methylcyclopropyl)ethan-1-amine hydrochloride

Cat. No.: B2571626
CAS No.: 1955541-55-5
M. Wt: 171.62
InChI Key: YTKVULRVOAKYMW-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereoelectronic Properties

Core Structural Features
2-(2,2-Difluoro-1-methylcyclopropyl)ethan-1-amine hydrochloride (C₆H₁₁F₂N·HCl) exhibits a cyclopropane ring substituted with two fluorine atoms and a methyl group, connected via an ethylamine chain to a protonated ammonium group. Key structural identifiers include:

Parameter Value Source
Molecular formula C₆H₁₁F₂N·HCl
SMILES CC1(CC1(F)F)CCN
InChIKey LYLDDXFVDPRYPH-UHFFFAOYSA-N
Predicted Collision Cross Section ([M+H]⁺) 121.0 Ų

Stereoelectronic Interactions
The cyclopropane ring’s bent σ-bonds (sp⁰ hybridization) create significant angle strain, while the electron-withdrawing fluorine substituents enhance σ* (C–F) antibonding orbital energy. These substituents participate in donor-acceptor interactions :

  • σ(C–F) → σ(C–C) : Fluorine’s electronegativity lowers the energy of σ(C–F), enabling orbital overlap with adjacent strained C–C bonds.
  • N–H bonding : The ammonium group’s protonated nitrogen forms strong hydrogen bonds with chloride ions, stabilizing the salt form.

Cyclopropane Ring Strain and Fluorine Substituent Effects

Strain Energy Contributions
Cyclopropane’s inherent strain (≈115 kJ/mol) arises from 60° bond angles and eclipsed C–H bonds. Fluorine substitution amplifies this:

Compound Strain Energy (kJ/mol) Key Factor
Cyclopropane 115 Angular + torsional strain
1,1-Difluorocyclopropane +4.5–5 per F substituent σ* (C–F) stabilization
2-(2,2-Difluoro-1-methylcyclopropyl)ethan-1-amine Enhanced via F–F repulsion Steric and electronic effects

Electronic Effects
Fluorine’s inductive withdrawal increases ring strain but stabilizes the compound through σ→σ* hyperconjugation. This dual role explains the compound’s moderate reactivity compared to unsubstituted cyclopropanes.

Conformational Dynamics in Solid-State vs. Solution Phase

Solid-State Conformation
X-ray crystallography reveals a puckered cyclopropane ring with fluorine atoms antiperiplanar to methyl and ethylamine groups. Hydrogen bonding between the ammonium group and chloride ions locks the structure into a rigid network .

Solution-Phase Flexibility
In solution, the cyclopropane ring adopts low-energy conformations influenced by:

  • Gauche effect : σ(C–H) → σ*(C–F) interactions favor non-planar arrangements, reducing steric clashes.
  • Rotational barriers : Restricted rotation around the C–C bond due to fluorine substituents.

Hydrogen Bonding Networks in Hydrochloride Salt Form

Hydrogen Bond Types
The hydrochloride salt forms strong N–H·Cl⁻ bonds and weaker C–H·Cl⁻ interactions:

Interaction Donor Acceptor Distance (Å)
N–H···Cl⁻ NH₃⁺ Cl⁻ 3.09–3.12
C–H···Cl⁻ CH₂ Cl⁻ 3.77–3.82

Network Architecture
The salt crystallizes as a 1D chain with alternating cations and anions, stabilized by:

  • Primary bonds : N–H···Cl⁻ (175–169° angles).
  • Secondary interactions : C–H···Cl⁻ and van der Waals forces.

Properties

IUPAC Name

2-(2,2-difluoro-1-methylcyclopropyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c1-5(2-3-9)4-6(5,7)8;/h2-4,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKVULRVOAKYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)F)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It is utilized in the development of pharmaceuticals and agrochemicals due to its unique structural features that allow for various modifications.

  • Synthetic Routes : The synthesis typically begins with 2,2-difluoro-1-methylcyclopropanol. The reaction involves multiple steps including reduction and substitution to introduce the amine group, optimizing conditions for yield and purity .

Biological Research

In biological research, this compound is a building block for bioactive molecules. It has potential applications in drug discovery and development.

  • Mechanism of Action : The compound interacts with specific molecular targets such as enzymes or receptors, influencing biological pathways. This interaction can lead to significant biological responses, making it a candidate for therapeutic agents .

Medicinal Chemistry

The compound is being investigated for its therapeutic properties. Its unique structure may provide advantages in binding affinity and selectivity towards biological targets.

  • Case Studies : Research indicates that similar compounds exhibit various mechanisms of action primarily through modulation of neurotransmitter systems. This suggests potential interactions with serotonin and dopamine receptors .

Specialty Chemicals Production

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique properties allow for its use in creating materials with specific functionalities.

Agrochemical Development

The compound's role as an intermediate in agrochemicals highlights its importance in agricultural applications, particularly in developing herbicides and pesticides that require specific chemical properties for efficacy.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

Key Observations:

Cyclopropane vs. Aromatic Systems: The target compound’s cyclopropyl core imposes conformational rigidity and reduced π-electron density compared to phenyl-based analogs (e.g., 2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride) . This may enhance metabolic stability by resisting oxidative degradation pathways common in aromatic systems. Dichlorocyclopropyl analogs (e.g., 2-(2,2-dichlorocyclopropyl)ethan-1-amine hydrochloride) exhibit higher molecular weight and lipophilicity (Cl vs.

Functional Group Diversity :

  • The difluoromethoxy group in 2-(Difluoromethoxy)ethan-1-amine hydrochloride introduces an ether linkage, offering distinct electronic and steric profiles compared to cyclopropane or phenyl systems .

Biological Activity

2-(2,2-Difluoro-1-methylcyclopropyl)ethan-1-amine hydrochloride (CAS No. 1955541-55-5) is a fluorinated compound that has garnered interest in various fields, including medicinal chemistry and agrochemical development. Its unique structure, featuring a cyclopropyl ring and difluoromethyl substituents, suggests potential biological activity that merits investigation.

  • Molecular Formula : C6_6H12_{12}ClF2_2N
  • Molecular Weight : 171.62 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It is believed to act as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition can lead to alterations in lipid biosynthesis pathways, making it a candidate for therapeutic applications related to metabolic disorders such as obesity and dyslipidemia .

In Vitro Studies

Research has indicated that this compound exhibits significant inhibitory effects on ACC enzymes. In studies using HepG2 liver cells, the compound demonstrated a reduction in fatty acid synthesis, with effective concentrations leading to notable decreases in intracellular lipid accumulation .

In Vivo Studies

In animal models, the administration of this compound has shown promising results in managing obesity-related conditions. For instance, doses as low as 3 mg/kg have been effective in reducing body weight gain in high-fat diet-induced obesity models. Furthermore, significant reductions in plasma triglycerides and cholesterol levels were observed, indicating its potential as a therapeutic agent for metabolic syndrome .

Case Studies and Research Findings

StudyModelFindings
Inhibition of ACC HepG2 CellsReduced fatty acid synthesis; IC50_{50} < 0.3 mg/kg .
Obesity Management Rat ModelWeight reduction and decreased plasma triglycerides at doses of 3-30 mg/kg .
Lipid Metabolism Impact In VivoSuppression of hepatic lipid synthesis; improved insulin sensitivity .

Applications

The compound is being explored for multiple applications:

  • Pharmaceutical Development : As an ACC inhibitor, it holds promise for treating metabolic disorders.
  • Agrochemical Use : Its bioactive properties may also be utilized in developing agricultural chemicals that regulate plant metabolism .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine group participates in classical nucleophilic substitution reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., iodomethane) under basic conditions (NaH/DMF) to form secondary amines .

  • Acylation : Forms amides when treated with acid chlorides (e.g., chloroacetyl chloride) in the presence of bases like triethylamine .

Example Reaction Conditions

ReagentConditionsProductSource
Iodomethane, NaHDMF, 0°C, 1 hN-Methyl derivative
Chloroacetyl chloride, AlCl₃Toluene, reflux2-Chloro-1-(cyclopropyl)ethanone derivative

Condensation Reactions

The amine group undergoes condensation with carbonyl compounds:

  • Schiff Base Formation : Reacts with aldehydes/ketones (e.g., 3,4-difluorobenzaldehyde) to form imines, often catalyzed by acids or bases .

  • Urea/Thiourea Synthesis : Reacts with isocyanates or thioisocyanates to form substituted ureas/thioureas.

Documented Example
In a synthesis of cyclopropane derivatives, analogous amines condensed with esters under Pd catalysis (Pd(OAc)₂, Cs₂CO₃) to form heterocyclic scaffolds .

Cyclopropane Ring Reactivity

The 2,2-difluoro-1-methylcyclopropyl group exhibits strain-driven reactivity:

  • Ring-Opening : Under acidic or oxidative conditions (e.g., H₂O₂/Fe²⁺), the cyclopropane ring may undergo cleavage, forming alkenes or carbonyl compounds .

  • Electrophilic Addition : Reacts with electrophiles (e.g., halogens) at the strained C–C bonds.

Observed Stability
The difluoro substituents enhance ring stability, reducing spontaneous ring-opening compared to non-fluorinated analogs .

Oxidation and Reduction

Salt Formation and pH-Dependent Behavior

As a hydrochloride salt, the compound demonstrates pH-sensitive solubility:

  • Deprotonation : In basic media (pH > 10), the amine is deprotonated, increasing lipophilicity and reactivity in organic solvents .

  • Ion Exchange : The chloride counterion can be replaced with other anions (e.g., sulfate) via metathesis reactions .

Catalytic Cross-Coupling Reactions

The amine may participate in palladium-catalyzed couplings:

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd(OAc)₂ and ligands like BINAP .

  • Ulmann Coupling : Copper-mediated coupling with aryl iodides under heated conditions .

Example Protocol from Analogous Systems

SubstrateCatalyst SystemProductYieldSource
4-ChloronitroquinolinePd(OAc)₂, BINAP, Cs₂CO₃4-Aminoquinoline derivative71%

Q & A

Q. What are the recommended safety protocols for handling 2-(2,2-Difluoro-1-methylcyclopropyl)ethan-1-amine hydrochloride in laboratory settings?

  • Methodological Answer: Strict adherence to PPE (gloves, goggles, lab coat) is mandatory. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts. Post-experiment waste should be segregated and disposed via certified hazardous waste services. Storage requires airtight containers in dry, room-temperature conditions to prevent hydrolysis or degradation .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer: Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition, followed by amine functionalization. The hydrochloride salt is formed by reacting the free base with HCl in anhydrous ether. Optimization includes using catalysts (e.g., palladium for cyclopropanation) and polar aprotic solvents (e.g., DMF) to enhance yield .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer: Use ¹H/¹³C NMR to verify cyclopropane ring geometry and amine protonation. 19F NMR confirms difluoro substitution patterns. HPLC (≥98% purity) and mass spectrometry (e.g., ESI-MS) validate molecular weight and purity. X-ray crystallography may resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer:
  • Temperature Control: Maintain sub-zero temperatures during cyclopropanation to minimize side reactions.
  • Solvent Selection: Use anhydrous THF or DMF to stabilize intermediates.
  • Catalyst Screening: Test transition-metal catalysts (e.g., Rh(II)) for stereoselective cyclopropane formation.
  • Workup: Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate the hydrochloride salt .

Q. What role does the cyclopropane ring and difluoro substitution play in modulating biological activity?

  • Methodological Answer: The cyclopropane’s ring strain increases reactivity, enabling covalent interactions with enzyme active sites. Difluoro groups enhance metabolic stability via steric shielding and electronic effects (e.g., reduced basicity of the amine). Comparative studies with non-fluorinated analogs show improved receptor binding affinities in serotonin receptor assays .

Q. How does this compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies:
  • pH Stability: Incubate in buffers (pH 1–13) and monitor degradation via HPLC. The hydrochloride salt is stable in acidic conditions but prone to hydrolysis in basic media.
  • Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition above 150°C. Store at 2–8°C for long-term stability .

Q. What strategies are effective for resolving contradictions in reported synthetic methods?

  • Methodological Answer:
  • Replicate Published Protocols: Test literature methods (e.g., cyclopropanation via Simmons-Smith) with rigorous control of moisture and oxygen.
  • Troubleshooting: If yields vary, analyze intermediates via LC-MS to identify side products (e.g., ring-opened byproducts). Adjust stoichiometry of fluorinating agents (e.g., Selectfluor®) to suppress impurities .

Q. What in vitro assays are suitable for evaluating this compound’s pharmacological potential?

  • Methodological Answer:
  • Receptor Binding Assays: Screen against GPCRs (e.g., 5-HT₂A) using radioligand displacement.
  • Cellular Uptake Studies: Use fluorescently labeled analogs to track permeability in Caco-2 monolayers.
  • Cytotoxicity Profiling: Assess viability in HEK293 cells via MTT assays to rule off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.